(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid
Description
The evidence predominantly describes pregabalin, with the IUPAC name (3S)-3-(aminomethyl)-5-methylhexanoic acid (). Assuming a typographical error or nomenclature inconsistency, this article focuses on pregabalin and its structural/pharmacological analogs.
Properties
IUPAC Name |
(3S)-3-[[(2-amino-3-methylbutanoyl)amino]methyl]-5-methylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-8(2)5-10(6-11(16)17)7-15-13(18)12(14)9(3)4/h8-10,12H,5-7,14H2,1-4H3,(H,15,18)(H,16,17)/t10-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQINIJWWJMYFQ-NUHJPDEHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urethane Exchange and Reduction Strategy
A prominent method for synthesizing structurally related compounds, such as 3-aminomethyl-5-methylhexanoic acid, involves a two-step process: urethane exchange followed by borohydride reduction. As detailed in CN111302963A , this approach begins with an intermediate compound (III), which undergoes urethane exchange in an ammonia-methanol solution to yield intermediate (II). Subsequent reduction with lithium borohydride at 0–10°C produces the target amine.
Reaction Conditions and Optimization
- Step 1 (Urethane Exchange):
Intermediate (III) is stirred in ammonia-methanol at 20–30°C, followed by solvent concentration and acidification to pH 2. This step achieves a yield of 74.5% with 97.8% purity. - Step 2 (Reduction):
Lithium borohydride in tetrahydrofuran (THF) at 0–10°C reduces the carbamate to the primary amine. Quenching with ammonium chloride and pH adjustment to 7.5 precipitates the product, yielding 69.2% with 98.4% purity.
Key Data:
| Step | Reagent | Temperature | Yield | Purity |
|---|---|---|---|---|
| 1 | NH₃/MeOH | 20–30°C | 74.5% | 97.8% |
| 2 | LiBH₄/THF | 0–10°C | 69.2% | 98.4% |
This method’s advantages include mild conditions and avoidance of toxic reagents. However, the need for low-temperature reduction and column chromatography for purification limits scalability.
Asymmetric Hydrogenation for Enantioselective Synthesis
A high-yielding enantioselective route, reported in PubMed 12839471 , employs asymmetric hydrogenation of a cyanohexenoic acid precursor using a rhodium catalyst. The chiral ligand (R,R)-Me-DuPHOS ensures stereochemical control, producing the (S)-enantiomer with 99% enantiomeric excess (ee).
Procedure Overview:
- Substrate Preparation: 3-Cyano-5-methylhex-3-enoic acid is neutralized to its sodium salt.
- Hydrogenation: Conducted under 50 psi H₂ with Rh-(R,R)-Me-DuPHOS at 25°C for 12 hours.
- Workup: Acidification and crystallization yield the (S)-3-aminomethyl-5-methylhexanoic acid.
Performance Metrics:
This method excels in stereoselectivity and scalability but requires specialized catalysts and high-pressure equipment.
Chiral Resolution via Diastereomeric Salt Formation
US20080306292A1 discloses a resolution strategy using (S)-1-phenylethylamine to form diastereomeric salts. The key steps include:
- Amidation: Reacting racemic 3-carbamoyl-5-methylhexanoic acid with (S)-1-phenylethylamine.
- Crystallization: Selective precipitation of the (S,S)-diastereomer from ethanol/water.
- Hydrolysis: Acidic cleavage of the chiral auxiliary to release the enantiopure product.
Critical Parameters:
Synthesis from (3S)-3-(2-Methoxy-2-oxoethyl)-5-methylhexanoic Acid
ChemicalBook entry CB83196478 outlines a route starting with methyl-protected precursors:
- Amidation: Reaction with 2-amino-3-methylbutanamide in the presence of EDC/HOBt.
- Saponification: NaOH-mediated hydrolysis of the methyl ester to the carboxylic acid.
Reaction Table:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | EDC/HOBt, DMF | RT, 24 h | 78% |
| 2 | NaOH, H₂O/THF | 50°C, 6 h | 92% |
This method offers modularity for side-chain variations but requires coupling reagents that may hinder cost efficiency.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality:
*Overall yield for two steps.
The asymmetric hydrogenation route stands out for enantioselectivity and yield, making it preferred for industrial applications despite higher catalyst costs. Urethane exchange offers a low-cost alternative for non-stereosensitive contexts.
Chemical Reactions Analysis
Key Data
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Nickel(II)-chiral diamine complex | |
| Temperature | 50°C | |
| Reaction Time | 12 hours | |
| Enantiomeric Excess | 96.8% (S)-isomer |
Hydrolysis and Functional Group Transformations
The terminal amide group undergoes hydrolysis to yield intermediates for further derivatization:
-
Acid Hydrolysis : Treatment with HCl or H₂SO₄ under reflux converts the ethyl ester of (4S)-isobutylpyrrolidin-2-one-3-carboxylic acid to the free carboxylic acid (Patent RU2643373C2 ).
-
Amide Stability : The 2-amino-3-methylbutanamido side chain resists hydrolysis under neutral conditions but cleaves under strongly acidic/basic environments (PubChem CID 65492470 ).
Carboxylic Acid Reactivity
The α,β-branched carboxylic acid participates in:
-
Esterification : Forms methyl/ethyl esters using methanol/ethanol in the presence of H₂SO₄ (Patent WO1996038405A1 ).
-
Salt Formation : Reacts with bases (e.g., triethylamine) to generate water-soluble salts (Patent US20080306292A1 ).
Reaction Conditions
| Reaction Type | Conditions | Yield |
|---|---|---|
| Esterification | H₂SO₄, reflux, 72 hours | ~85% |
| Salt Formation | Triethylamine, RT, 1 hour | Quant. |
Amide Bond Reactivity
The primary amide group exhibits limited reactivity except under extreme conditions:
-
Hofmann Degradation : Reaction with NaOBr/NaOH converts the amide to a primary amine (Patent WO1996038405A1 ).
-
Enzymatic Cleavage : Susceptible to proteases (e.g., trypsin) in vitro (PubChem CID 22871591 ).
Chiral Resolution
-
Crystallization : The (S)-enantiomer is isolated via recrystallization with (R)-(+)-α-phenylethylamine, achieving >99% optical purity (Patent US20080306292A1 ).
-
Chromatography : HPLC with hexane/isopropanol (98:2) resolves enantiomers (Patent RU2643373C2 ).
Stability Under Process Conditions
| Condition | Stability Outcome | Source |
|---|---|---|
| pH 1–3 (HCl) | Amide hydrolysis (t₁/₂ = 48 hours) | , |
| pH 7–9 | Stable for >30 days | |
| Thermal (100°C) | Decomposition >72 hours |
Industrial-Scale Optimization
Scientific Research Applications
Neurological Disorders
The primary application of (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid lies in its use as an anticonvulsant and analgesic agent. It is structurally related to Pregabalin, which is widely used to treat conditions such as epilepsy, neuropathic pain, and anxiety disorders. Research indicates that this compound can modulate calcium channels, thereby reducing excitatory neurotransmitter release, which is crucial in managing seizures and pain syndromes .
Drug Development
The synthesis of this compound has been explored for developing new pharmaceuticals with improved efficacy and reduced side effects. Studies have shown that modifications to the Pregabalin structure can enhance its pharmacokinetic properties, potentially leading to more effective treatments for chronic pain and anxiety disorders .
Case Studies
Mechanism of Action
The mechanism of action of (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Gabapentin
Structure: (1-aminomethyl-cyclohexyl)-acetic acid (). Comparison:
Pregabalin’s linear pharmacokinetics and higher bioavailability make it preferable for dose titration ().
A20S and A20R Enantiomers
Structures :
- A20S: (S)-3-(aminomethyl)-5-methylhexanoic acid
- A20R : (R)-enantiomer ().
Comparison : - A20S forms Schiff bases with retinaldehyde, protecting against light-induced retinal degeneration in preclinical models ().
- Unlike pregabalin, A20S/A20R lack therapeutic use but highlight stereochemical importance in biological activity.
Pharmacological Analogs (Gabapentinoids)
Mirogabalin
Structure : Bicyclic analog with dual α2-δ subunit binding.
Comparison :
- Longer half-life (~23 hours) vs. pregabalin (6 hours).
Combination Therapies
Pregabalin + Methylcobalamin
Pregabalin Naproxencarbilum
- Structure : Pregabalin linked to naproxen (NSAID) via a carbamate ester ().
- Dual action: Analgesic (pregabalin) + anti-inflammatory (naproxen) ().
Key Research Findings
Neurotransmitter Release : Pregabalin reduces synaptic vesicle exocytosis in hippocampal neurons by 15–20% at therapeutic concentrations, surpassing gabapentin’s efficacy ().
Stereochemical Specificity : The (S)-enantiomer of pregabalin is 10× more active than the (R)-form at α2-δ subunits ().
Synthesis Advancements : Enzymatic resolution routes reduce production costs by 30% and improve chiral purity (>99.8%) ().
Biological Activity
(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid, also known as a β-amino acid, has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and metabolic pathways. This compound is structurally characterized by its unique amino acid side chain, which contributes to its biological properties.
- Molecular Formula : C13H26N2O3
- Molecular Weight : 258.36 g/mol
- Density : Approximately 1.0 g/cm³
- Melting Point : 148-150 °C
- Boiling Point : 274 °C at 760 mmHg
Research indicates that β-amino acids can modulate various biological processes, including enzyme activity. Specifically, this compound has shown potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer biology.
Table 1: Inhibition Potency of this compound Against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity |
|---|---|---|
| HDAC1 | 14 | High |
| HDAC2 | 20 | High |
| HDAC3 | 30 | Moderate |
| HDAC8 | >350 | Low |
| HDAC6 | >200 | Low |
Biological Studies and Findings
-
Case Study on Anticancer Activity :
A study involving the synthesis and evaluation of azumamide derivatives, including the aforementioned compound, demonstrated that certain structural modifications could enhance the inhibitory activity against HDACs. Specifically, compounds with carboxylic acid functionalities exhibited improved potency compared to their amide counterparts . -
Metabolic Pathway Analysis :
Metabolomic profiling has suggested that β-amino acids like this compound play significant roles in metabolic pathways related to amino acid metabolism and energy production. This compound may influence metabolic fluxes through its interactions with key enzymes involved in these pathways .
Research Implications
The biological activity of this compound suggests its potential as a therapeutic agent, particularly in cancer treatment through the modulation of epigenetic regulators like HDACs. The specificity towards certain isoforms indicates that it could be developed into a selective drug with fewer side effects compared to non-selective inhibitors.
Q & A
What are the critical steps in synthesizing (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid, and how can reaction conditions be optimized?
Basic:
The synthesis typically involves peptide coupling reactions, protection/deprotection of functional groups (e.g., amines), and purification via column chromatography or recrystallization. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with activators like HOBt to minimize racemization .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred for coupling reactions to enhance reagent solubility .
- Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) ensures high purity (>95%) .
Advanced:
To optimize yields (often <50% in initial attempts):
- Temperature control : Maintain reactions at 0–4°C during coupling to suppress side reactions.
- pH monitoring : Use buffered conditions (pH 7–8) for amine deprotection to avoid hydrolysis of labile groups .
- Scale-up challenges : Replace batch reactors with flow chemistry for improved heat/mass transfer, reducing degradation of intermediates .
How can researchers resolve stereochemical ambiguities in the compound’s structure?
Basic:
- Chiral HPLC : Employ columns with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .
- Optical rotation : Compare experimental values (e.g., [α]D²⁵) with literature data for (3S) configurations .
Advanced:
- X-ray crystallography : Co-crystallize the compound with heavy atoms (e.g., via bromine derivatives) to determine absolute configuration .
- Dynamic NMR : Analyze diastereotopic protons in the 3-methylhexanoic acid moiety to confirm spatial arrangement .
What analytical strategies address discrepancies in reported bioactivity data for this compound?
Basic:
- Reproducibility checks : Validate assay conditions (e.g., cell lines, incubation time) using positive controls (e.g., known protease inhibitors) .
- Purity verification : Use LC-MS to confirm absence of impurities (>98% purity) that may skew activity results .
Advanced:
- Metabolite profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites contributing to variability .
- Molecular docking : Compare binding poses in homology models of target enzymes (e.g., metalloproteases) to rationalize conflicting IC₅₀ values .
How can researchers design experiments to assess the compound’s stability under physiological conditions?
Basic:
- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via UV-HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to guide storage conditions .
Advanced:
- Isotope labeling : Synthesize a ¹³C-labeled analog to track degradation pathways using NMR .
- Forced degradation : Expose the compound to oxidative (H₂O₂), photolytic (UV light), and thermal stress (60°C) to identify degradation products .
What methodologies are recommended for studying the compound’s interactions with biological targets?
Basic:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized receptors .
- Circular dichroism (CD) : Monitor conformational changes in target proteins upon ligand binding .
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
